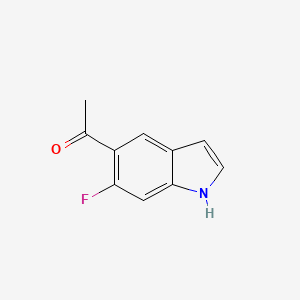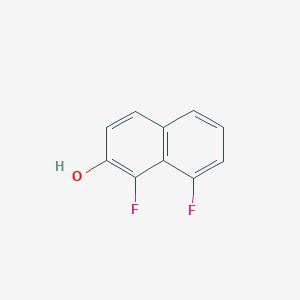
1,8-Difluoronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Difluoronaphthalen-2-ol is an organic compound with the molecular formula C10H6F2O It is a derivative of naphthalene, where two hydrogen atoms are replaced by fluorine atoms at positions 1 and 8, and a hydroxyl group is attached at position 2
準備方法
Synthetic Routes and Reaction Conditions: 1,8-Difluoronaphthalen-2-ol can be synthesized through several methods. One common approach involves the fluorination of naphthalen-2-ol using fluorinating agents such as Selectfluor™ in the presence of ionic liquids . This method allows for high chemoselectivity and yields.
Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed reactions. For example, the crude product of 1,1,7,8-tetrafluoro-1,2-dihydronaphthalen-2-one can be obtained and further processed using palladium-carbon catalysts under pressurized hydrogen conditions .
化学反応の分析
Types of Reactions: 1,8-Difluoronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form difluoronaphthalene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoronaphthaldehyde, while reduction can produce difluoronaphthalene.
科学的研究の応用
1,8-Difluoronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes
作用機序
The mechanism by which 1,8-Difluoronaphthalen-2-ol exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The fluorine atoms can participate in halogen bonding, affecting the compound’s overall behavior in chemical reactions .
類似化合物との比較
1,8-Dichloronaphthalene: Similar in structure but with chlorine atoms instead of fluorine.
1,8-Dibromonaphthalene: Contains bromine atoms at positions 1 and 8.
Naphthalen-2-ol: The parent compound without fluorine substitution.
Uniqueness: 1,8-Difluoronaphthalen-2-ol is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable in specific synthetic applications .
特性
分子式 |
C10H6F2O |
|---|---|
分子量 |
180.15 g/mol |
IUPAC名 |
1,8-difluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H6F2O/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5,13H |
InChIキー |
TYIIFCYTHSWMRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)C(=C(C=C2)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


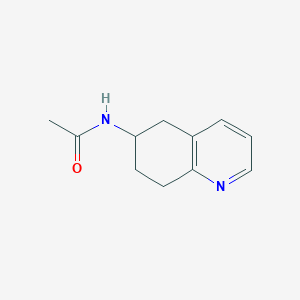
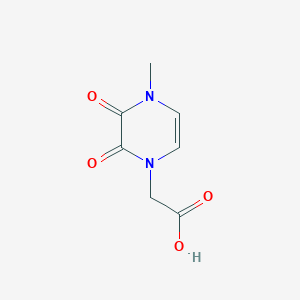
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
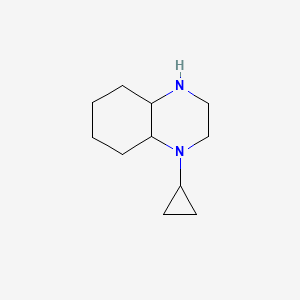
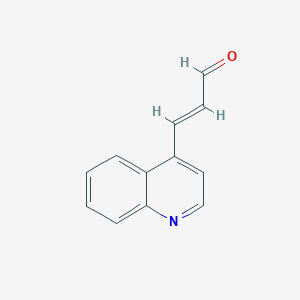
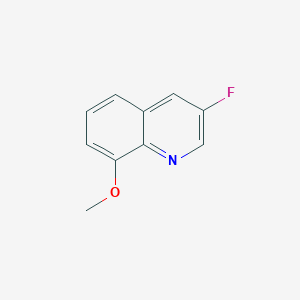
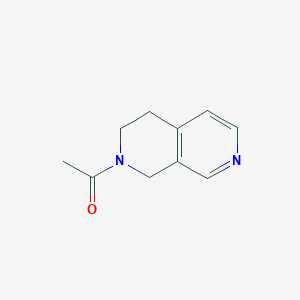

![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)
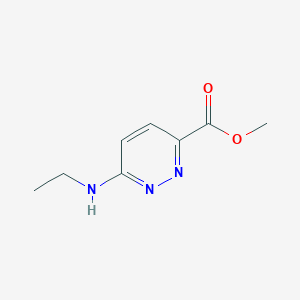
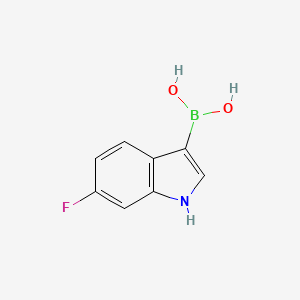
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

